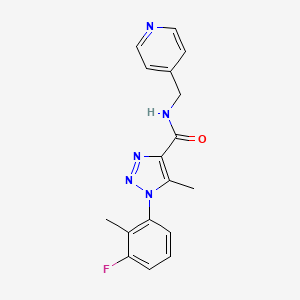

1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(3-Fluoro-2-methylphenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a 3-fluoro-2-methylphenyl group at the 1-position, a methyl group at the 5-position, and a carboxamide linker connected to a pyridin-4-ylmethyl moiety. This structural framework is common in medicinal chemistry due to the triazole ring’s metabolic stability and its ability to engage in hydrogen bonding, which enhances target binding . The fluorine atom at the 3-position of the phenyl ring and the pyridinylmethyl group are critical for modulating lipophilicity and solubility, respectively, which influence pharmacokinetic properties .

Properties

IUPAC Name |

1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-4-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O/c1-11-14(18)4-3-5-15(11)23-12(2)16(21-22-23)17(24)20-10-13-6-8-19-9-7-13/h3-9H,10H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVOWVACENCVJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NCC3=CC=NC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention due to its diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following formula:

- Molecular Formula : CHFNO

- Molecular Weight : 325.34 g/mol

- CAS Number : 1326827-47-7

The presence of fluorine and the triazole ring contributes to its unique biological properties, enhancing lipophilicity and membrane permeability.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of various triazole derivatives, including the compound . The following table summarizes key findings related to its anticancer efficacy:

Case Studies

- Inhibition of Thymidylate Synthase : A study demonstrated that fluorinated triazoles could effectively inhibit thymidylate synthase, a key enzyme in DNA synthesis, leading to reduced proliferation of cancer cells .

- Topoisomerase II Inhibition : Another investigation revealed that certain triazole derivatives could inhibit topoisomerase II, resulting in cell cycle arrest and apoptosis in lung cancer cell lines (A549) .

- Cytotoxicity Against Multiple Carcinomas : Research involving a range of fluorinated triazoles showed significant cytotoxic effects across various cancer types including breast (MCF-7), colon (HT-29), and pancreas (PT-45), with IC values indicating moderate sensitivity .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound's structural features may enhance its effectiveness against specific pathogens.

Mechanisms of Antimicrobial Action

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity.

- Enzyme Inhibition : Similar to its anticancer properties, the inhibition of specific enzymes critical for microbial survival has been observed.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural modifications:

- Fluorination : The introduction of fluorine atoms has been shown to enhance both lipophilicity and biological activity.

- Substituent Variations : Changes in substituents on the phenyl or pyridine rings can significantly alter potency and selectivity against different biological targets.

Scientific Research Applications

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. A study highlighted that triazole-containing hybrids can act as leads in medicinal chemistry for developing new anticancer agents. Specifically, compounds similar to 1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide have shown effectiveness against various cancer cell lines, including breast and colorectal cancers .

Antimicrobial Properties

Triazoles are also recognized for their antimicrobial activity. The compound has been evaluated for its efficacy against bacterial and fungal strains. For instance, derivatives of triazole have demonstrated potent activity against resistant strains of bacteria and fungi, making them valuable in treating infections that are difficult to manage with conventional antibiotics .

Antitubercular and Antiviral Activities

The compound's potential extends to antitubercular and antiviral applications. Triazole derivatives have been reported to exhibit activity against Mycobacterium tuberculosis and various viral pathogens. The mechanism often involves the inhibition of specific enzymes critical for pathogen survival .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, triazoles have shown anti-inflammatory effects in preclinical studies. These compounds can modulate inflammatory pathways, providing a therapeutic avenue for conditions characterized by chronic inflammation .

Case Study 1: Anticancer Efficacy

A study conducted on a series of triazole derivatives revealed that 1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide exhibited significant cytotoxicity against the MDA-MB-231 breast cancer cell line. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Activity

In another investigation assessing the antimicrobial properties of triazole derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Candida albicans that was lower than many existing treatments. This suggests its potential as a new therapeutic option for treating resistant infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

- However, the pyridin-4-ylmethyl group introduces polarity, balancing solubility .

- Metabolic Stability: Fluorination typically reduces oxidative metabolism, as seen in compound 3l (2,3-dimethylphenyl analog), which showed moderate in vivo stability . The pyridine ring may further mitigate hepatic clearance compared to quinoline-containing analogs (e.g., 3k and 3n) .

- Solubility: The pyridinylmethyl substituent likely improves aqueous solubility relative to bulkier aromatic amines (e.g., quinolin-2-yl in 3k–3n) .

Research Findings and Data Tables

Key Observations:

- Fluorinated analogs (target compound, 3l) exhibit improved metabolic stability and target binding compared to non-fluorinated derivatives.

- Bulky aryl groups (e.g., biphenyl, naphthyl) reduce solubility but enhance hydrophobic interactions in target proteins .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, and how can yield be maximized?

- Methodology : Utilize a multi-step approach involving cyclocondensation and coupling reactions. For example, triazole core formation can be achieved via cyclocondensation of substituted hydrazines with β-ketoesters, followed by coupling with pyridin-4-ylmethylamine. Reaction optimization should employ Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, stoichiometry). Evidence from similar triazole syntheses suggests using polar aprotic solvents (e.g., DMF) and K₂CO₃ as a base to enhance nucleophilic substitution efficiency .

Q. How can researchers address the low aqueous solubility of this compound in in vitro assays?

- Methodology : Solubility enhancement strategies include:

- Co-solvent systems : Use DMSO-water mixtures (<10% DMSO) to maintain biocompatibility.

- Solid dispersion : Formulate with polymers like PVP or PEG to improve dissolution kinetics.

- Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) to the carboxamide moiety. Evidence from analogous triazole derivatives highlights solubility as a recurring limitation, necessitating empirical testing of excipients .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of triazole substitution and pyridinylmethyl attachment.

- HPLC-MS : Reverse-phase HPLC with UV/Vis detection (λ = 254 nm) coupled with ESI-MS for purity (>95%) and molecular ion verification.

- X-ray crystallography : If single crystals are obtainable, resolve the 3D structure to validate stereochemical outcomes. Refer to triazole-carboxamide analogs in PubChem for benchmark spectral data .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to target enzymes (e.g., kinases or proteases)?

- Methodology :

- Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to simulate interactions with active sites (e.g., ATP-binding pockets). Parameterize the fluorophenyl and pyridinyl groups for hydrophobic/π-π interactions.

- Molecular Dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and conformational dynamics. Validate with experimental IC₅₀ values from enzymatic assays. ICReDD’s hybrid computational-experimental frameworks provide precedents for iterative model refinement .

Q. What experimental strategies resolve contradictions in bioactivity data across different cell lines or assay conditions?

- Methodology :

- Dose-response normalization : Account for cell line-specific permeability differences using internal controls (e.g., cytotoxicity assays with staurosporine).

- Meta-analysis : Apply hierarchical clustering to identify outliers linked to assay variables (e.g., serum concentration, incubation time).

- Orthogonal assays : Cross-validate results with SPR (surface plasmon resonance) for direct binding kinetics or thermal shift assays for target engagement. Evidence from reaction optimization studies emphasizes statistical rigor in experimental replication .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize substituent effects on the triazole core?

- Methodology :

- Analog synthesis : Systematically vary substituents at the 3-fluoro-2-methylphenyl and pyridinylmethyl positions. Prioritize electron-withdrawing groups (e.g., -CF₃) for enhanced metabolic stability.

- Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity using multivariate regression.

- In silico QSAR : Train machine learning models on datasets of triazole derivatives to predict logP, pKa, and ADMET properties. PubChem’s triazole datasets offer training data for predictive modeling .

Methodological Considerations

- Data Reproducibility : Document reaction conditions (e.g., anhydrous solvents, inert atmosphere) and validate analytical data against peer-reviewed protocols .

- Contradictory Results : Use fractional factorial designs to isolate variables causing discrepancies in bioactivity or synthetic yields .

- Ethical Compliance : Adhere to institutional guidelines for compound handling and disposal, particularly for fluorinated and pyridinyl-containing waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.